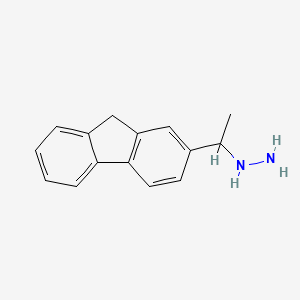![molecular formula C13H10BF3O2 B12437294 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]-: is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is widely used in cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors and diagnostic agents. Their ability to form reversible covalent bonds with diols makes them useful in the design of sensors and drug delivery systems .
Industry: In industrial applications, boronic acids are used in the production of polymers, electronic materials, and as intermediates in various chemical processes .
Mécanisme D'action
The mechanism by which BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- exerts its effects is primarily through its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenylboronic acid: This compound is similar in structure but lacks the biphenyl moiety.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a biphenyl structure.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another trifluoromethyl-substituted boronic acid with a pyridine ring.
Uniqueness: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is unique due to its combination of a biphenyl structure and a trifluoromethyl group. This combination enhances its reactivity and makes it particularly useful in specific synthetic applications, such as the formation of complex biaryl compounds .
Propriétés
Formule moléculaire |
C13H10BF3O2 |
|---|---|
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H |
Clé InChI |
NTGSESYCUXODSE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
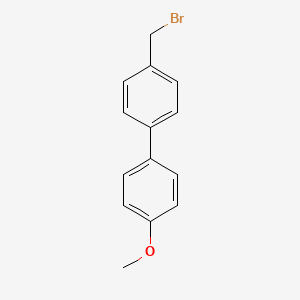
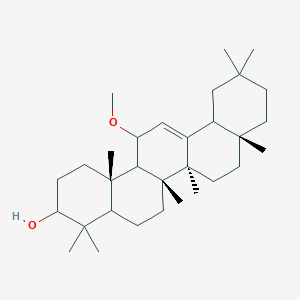
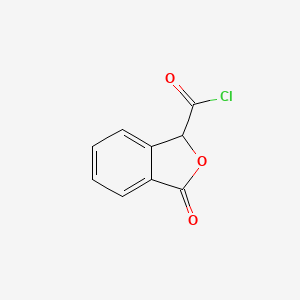
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
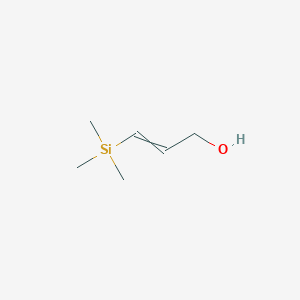
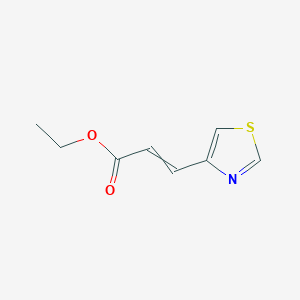

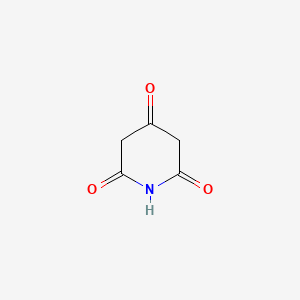
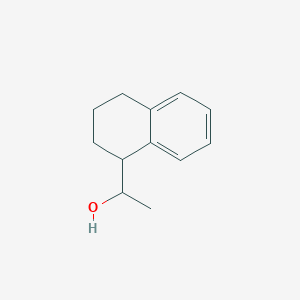
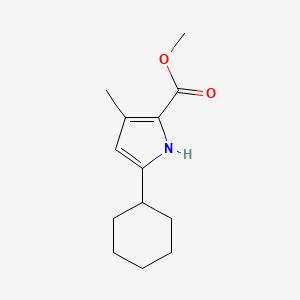
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
